2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone
Overview
Description
2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a nitrophenyl group and a phenylethanone moiety, making it a valuable molecule in various chemical and biological studies.
Mechanism of Action
Target of action
Compounds with a piperazine moiety, like “2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone”, often interact with various receptors in the body. For instance, some piperazine derivatives are known to inhibit carbonic anhydrase (CA), an enzyme that plays a crucial role in maintaining pH balance in the body .
Biochemical pathways
The affected pathways would depend on the specific targets of “this compound”. If the compound inhibits CA, it could affect various physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion .
Result of action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. For instance, if the compound inhibits CA, it could lead to changes in pH and CO2 levels in the body .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Nitrophenylpiperazine derivatives have been shown to inhibit tyrosinase, an enzyme crucial for melanin synthesis . This suggests that this compound could potentially influence cell function by affecting melanin synthesis and related cellular processes .
Molecular Mechanism
Based on the known activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes such as tyrosinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone typically involves the reaction of 4-nitrophenylpiperazine with phenacyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or ethanol, with the presence of a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its pharmacological properties, including its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Another nitrophenyl-substituted piperazine derivative with similar antibacterial properties.
2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone stands out due to its unique combination of a nitrophenyl group and a phenylethanone moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(15-4-2-1-3-5-15)14-19-10-12-20(13-11-19)16-6-8-17(9-7-16)21(23)24/h1-9H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTPNXZKPNBKAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328781 | |
Record name | 2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667743 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
457940-99-7 | |
Record name | 2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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